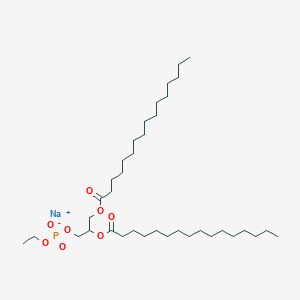
4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is an organic compound characterized by the presence of a benzoxazole ring substituted with a 2-chloro-4-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole typically involves the reaction of 2-chloro-4-nitrophenol with 1,3-benzoxazole. The process can be carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzoxazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.
Major Products:
Reduction: Formation of 4-(2-Amino-4-nitrophenoxy)-1,3-benzoxazole.
Substitution: Formation of 4-(2-Chloro-4-aminophenoxy)-1,3-benzoxazole when reacted with amines.
科学的研究の応用
Chemistry: 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for certain biological targets.
Medicine: While not widely used in medicine, derivatives of this compound may have potential as pharmaceutical agents, particularly in the development of antimicrobial or anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
作用機序
The mechanism by which 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the benzoxazole ring.
4-Chloro-2-nitrophenol: Similar structure but different positioning of substituents.
2,6-Dichloro-4-nitrophenol: Contains additional chloro substituents.
Uniqueness: 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is unique due to the combination of the benzoxazole ring and the 2-chloro-4-nitrophenoxy group. This structure provides distinct chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C13H7ClN2O4 |
|---|---|
分子量 |
290.66 g/mol |
IUPAC名 |
4-(2-chloro-4-nitrophenoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClN2O4/c14-9-6-8(16(17)18)4-5-10(9)20-12-3-1-2-11-13(12)15-7-19-11/h1-7H |
InChIキー |
UAOASBADGXIUGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)





![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)


![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)


